molecular formula C15H13N3O3 B236985 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

Cat. No. B236985
M. Wt: 283.28 g/mol
InChI Key: RVNJZSDPQUTYDP-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, also known as OXA-239, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

The exact mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes and proteins in the body. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth and proliferation of cancer cells, and reduce bacterial growth. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has also been shown to have neuroprotective effects, which may make it a potential therapeutic option for neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide in lab experiments is its versatility. It can be used in a wide range of experiments due to its potential applications in various fields of research. However, one of the limitations of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide. One possible direction is the further study of its potential applications in the treatment of neurological disorders. Another possible direction is the development of more efficient synthesis methods for N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, which may make it more accessible for use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide and its potential applications in various fields of research.
Conclusion:
In conclusion, N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a novel compound that has shown promising results in various fields of research. Its potential applications as an anti-inflammatory, anti-cancer, and anti-bacterial agent, as well as its neuroprotective effects, make it a promising therapeutic option for several diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a complex compound that requires a multi-step synthesis process. The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide involves the reaction of 2,4-pentanedione with 2-amino-5-methylpyridine to form a pyridine-2,5-dione intermediate. The intermediate is then reacted with cyclohexanone to form the final product, N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide.

Scientific Research Applications

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has shown promising results in various fields of research. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

InChI

InChI=1S/C15H13N3O3/c1-8-6-10(17-9(2)19)7-11(13(8)20)15-18-14-12(21-15)4-3-5-16-14/h3-7H,1-2H3,(H,16,18)(H,17,19)/b15-11+

InChI Key

RVNJZSDPQUTYDP-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)C

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C

Canonical SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C

Origin of Product

United States

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